molecular formula C11H10ClF3OS2 B14034325 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034325
M. Wt: 314.8 g/mol
InChI Key: KNIJTIMNVMCBFQ-UHFFFAOYSA-N
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Description

1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is a chloro-substituted propanone derivative featuring a phenyl ring with dual sulfur-containing substituents: a methylthio (-SMe) and a trifluoromethylthio (-SCF₃) group. These substituents confer distinct electronic and steric properties, making the compound of interest in medicinal chemistry and materials science. Its synthesis likely involves Friedel-Crafts acylation or analogous methods, as seen in structurally related ketones .

Properties

Molecular Formula

C11H10ClF3OS2

Molecular Weight

314.8 g/mol

IUPAC Name

1-chloro-1-[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H10ClF3OS2/c1-6(16)10(12)7-3-4-8(9(5-7)17-2)18-11(13,14)15/h3-5,10H,1-2H3

InChI Key

KNIJTIMNVMCBFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)SC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups .

Scientific Research Applications

1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with studies exploring its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its aromatic substituents. Below is a comparative analysis with analogues from the literature:

Compound Name Key Substituents Synthesis Method Notable Properties
Target Compound 3-(methylthio), 4-(trifluoromethylthio) Likely Friedel-Crafts acylation High electronegativity, lipophilic
3-Chloro-1-(thiophen-2-yl)propan-1-one Thiophene ring, chloro Friedel-Crafts acylation Simpler electronic profile
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Chlorothiophene, propenone Not specified Conjugated system for reactivity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Chlorophenyl, cyclopropyl Not specified Steric hindrance from cyclopropane

Key Observations:

  • Steric Considerations : The methylthio group (-SMe) introduces moderate steric bulk, contrasting with the cyclopropyl group in , which imposes greater steric hindrance.
  • Lipophilicity : The -SCF₃ group increases lipophilicity, likely improving membrane permeability relative to compounds with polar substituents (e.g., methoxy groups in ).

Physical Properties

While explicit data (e.g., melting points, solubility) for the target compound are unavailable in the provided evidence, trends can be inferred:

  • Melting Point : Likely higher than 3-chloro-1-(thiophen-2-yl)propan-1-one due to increased molecular symmetry from the disubstituted phenyl ring.
  • Solubility: Enhanced solubility in organic solvents compared to hydroxyl- or amino-substituted analogues due to the non-polar -SCF₃ group .

Biological Activity

1-Chloro-1-(3-(methylthio)-4-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a chloro group, methylthio group, and trifluoromethylthio group, which contribute to its biological activity. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C11H10ClF3OS2
  • Molecular Weight : 314.77 g/mol
  • CAS Number : 1806457-76-0

The presence of electronegative substituents such as fluorine and sulfur enhances the compound's reactivity, potentially influencing its interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thus affecting metabolic pathways.
  • Receptor Interaction : It can bind to cellular receptors, modulating signal transduction pathways.
  • Gene Expression Modulation : The compound may influence the expression of genes involved in critical biological processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, possibly through the activation of caspases and modulation of apoptotic pathways. This suggests a promising role in cancer therapy.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study 2: Anticancer Activity

In a study assessing the anticancer effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity. Mechanistic studies revealed that the compound induced cell cycle arrest at the G2/M phase and triggered apoptosis through mitochondrial pathways.

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